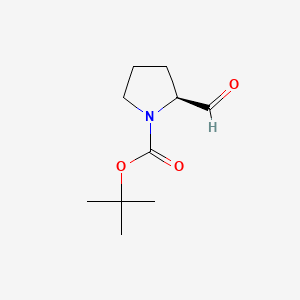
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane
Descripción general
Descripción
The compound "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane" is a derivative of the 1,4-diazepane family, which is a class of seven-membered heterocyclic compounds containing two nitrogen atoms. The compound of interest is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and characterization of various benzodiazepine derivatives, which are important in medicinal chemistry due to their biological activities.
Synthesis Analysis
The synthesis of related compounds involves solid-phase synthesis techniques and one-pot reactions. In the first paper, a solid-phase synthesis approach is used to create 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones using polystyrene resin, starting with 1,2-diaminoethane and employing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon . The second paper describes a two-step one-pot synthesis of a novel 5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, starting from 2-Amino-4’-fluorobenzophenone, followed by base-catalyzed reactions to yield N-alkyl and C-3 arylidene derivatives . These methods could potentially be adapted for the synthesis of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is characterized by the presence of a benzene ring fused to a seven-membered diazepine ring. The papers do not provide specific details on the molecular structure of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane," but they do discuss the structural characterization of similar compounds using techniques such as GC-MS and 1H NMR . These techniques would be applicable for confirming the structure of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include diazotization, bromination, nitration, and reduction . The base-catalyzed reactions mentioned in the second paper are used to further modify the synthesized compounds, leading to a variety of derivatives . These reactions are crucial for the functionalization of the benzodiazepine core and could be relevant for the synthesis and modification of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane."
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane," they do provide insights into the properties of structurally related compounds. The presence of halogen substituents, such as bromine and fluorine, can significantly influence the reactivity, polarity, and overall physicochemical profile of these compounds. The solid-phase synthesis and one-pot reactions described in the papers suggest that these compounds can be tailored to possess desired properties for potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Oxotransferase Reactivity Study
A study by Mayilmurugan et al. (2011) investigated the asymmetric molybdenum(VI) dioxo complexes, including 1,4-bis(2-hydroxy-4-flurobenzyl)-1,4-diazepane. These complexes were examined as functional models for molybdenum oxotransferase enzymes, providing mechanistic insights into oxotransferase reactivity (Mayilmurugan et al., 2011).
Olefin Epoxidation Catalysis
M. Sankaralingam and M. Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane as catalysts for the epoxidation reaction. The study highlighted the effect of Lewis basicity of ligands on olefin epoxidation reactivity (Sankaralingam & Palaniandavar, 2014).
Structural and Reactive Modeling of Enzymes
Research by Mayilmurugan, Sankaralingam, et al. (2010) focused on iron(III) complexes of bis(phenolate) ligands like 1,4-bis(2-hydroxy-4-methyl-benzyl)-1,4-diazepane. These complexes served as structural and reactive models for intradiol-cleaving 3,4-PCD enzymes, contributing to the understanding of enzyme mechanisms (Mayilmurugan et al., 2010).
Synthesis of σ1 Receptor Ligands
Fanter et al. (2017) reported the synthesis of 1,4-diazepanes with different substituents, including 1-benzyl-1,4-diazepane, as novel σ1 receptor ligands. This study contributes to the development of potential therapeutic agents (Fanter et al., 2017).
Ugi Multicomponent Reaction Study
Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to synthesize 1-sulfonyl 1,4-diazepan-5-ones. This research demonstrates the versatility of 1,4-diazepane in synthetic chemistry (Banfi et al., 2007).
Anxiolytic Activity Study
Liszkiewicz et al. (2006) synthesized 1,4-diazepane derivatives to examine their anxiolytic activity. This study highlights the potential of 1,4-diazepane compounds in developing new anxiolytic drugs (Liszkiewicz et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-3-2-10(12(14)8-11)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHWQGRCERBVPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381439 | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
CAS RN |
646455-62-1 | |
| Record name | 1-[(4-Bromo-2-fluorophenyl)methyl]hexahydro-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646455-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Bromo-2-fluorobenzyl)homopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



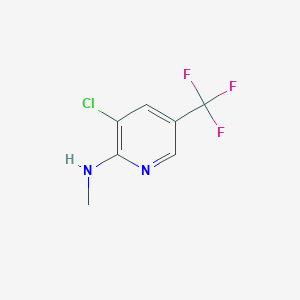
![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)
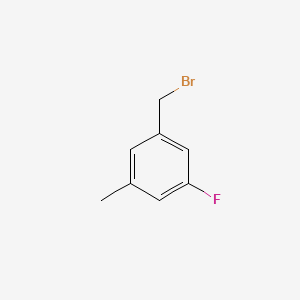

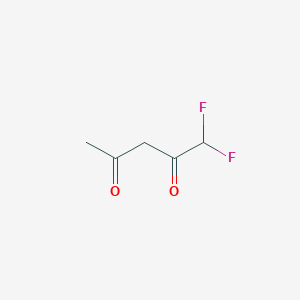
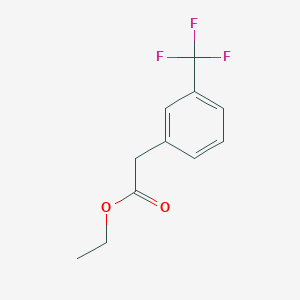
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)



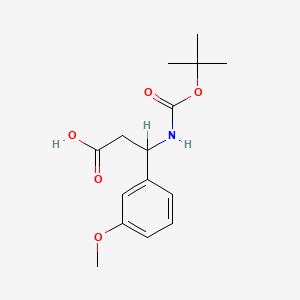
![1-{[(Tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1333620.png)

